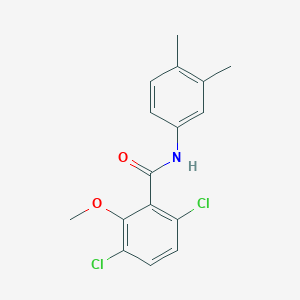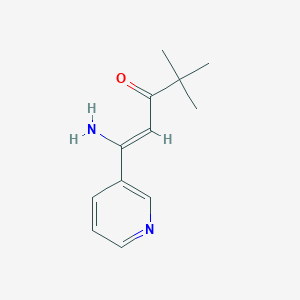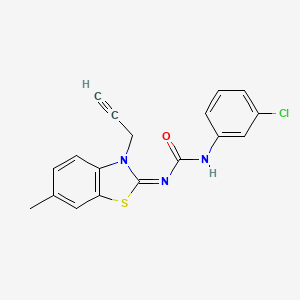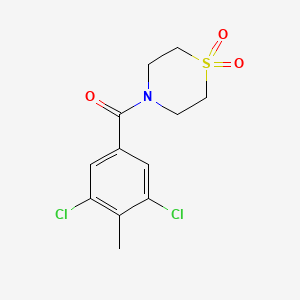![molecular formula C13H15N5O3S2 B5602235 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5602235.png)
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a purine core substituted with various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to induce their biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of the interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .
Pharmacokinetics
The introduction of a methoxy group to the benzothiazole ring in similar compounds has been found to improve solubility , which could potentially impact the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities , which suggests that this compound could potentially have diverse molecular and cellular effects.
Action Environment
The solubility of similar compounds has been found to be improved by the introduction of a methoxy group to the benzothiazole ring , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment.
Biochemical Analysis
Cellular Effects
The effects of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it has been found to alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with purine metabolism enzymes results in the inhibition of nucleotide synthesis, which is crucial for rapidly dividing cells such as cancer cells . Furthermore, it has been observed to modulate gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
The temporal effects of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione in laboratory settings have been extensively studied. The compound exhibits stability under various conditions, with minimal degradation over time. Long-term studies have shown that it can maintain its efficacy in inhibiting enzyme activity and inducing cellular responses for extended periods . Its effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied.
Dosage Effects in Animal Models
In animal models, the effects of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione vary with different dosages. Low doses have been found to be effective in modulating biochemical pathways without causing significant toxicity . Higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.
Metabolic Pathways
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione: is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and adenosine deaminase, which are crucial for purine metabolism . The compound’s presence can alter metabolic flux, leading to changes in metabolite levels and overall cellular metabolism. Additionally, it may require specific cofactors for its activity, further influencing its role in metabolic pathways.
Transport and Distribution
The transport and distribution of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to specific proteins.
Subcellular Localization
The subcellular localization of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione plays a crucial role in its activity and function. The compound is known to localize in specific cellular compartments such as the nucleus and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action. Its activity may vary depending on its localization, with different effects observed in different cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Attachment to the Purine Core: The synthesized thiazole derivative is then attached to the purine core through nucleophilic substitution reactions.
Final Modifications: The final compound is obtained by introducing the methoxyethyl and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the purine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine or thiazole rings.
Scientific Research Applications
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and the purine-thiazole hybrid structure. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds.
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S2/c1-7-6-22-13(14-7)23-12-15-9-8(18(12)4-5-21-3)10(19)16-11(20)17(9)2/h6H,4-5H2,1-3H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYHXINHJVHHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=NC3=C(N2CCOC)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-phenyl-5-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one](/img/structure/B5602163.png)
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)
![(NE)-N-[[3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5602182.png)
![2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL](/img/structure/B5602189.png)
![7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
![4-(4-methoxyanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide](/img/structure/B5602214.png)


![3-(1-ethyl-1H-imidazol-2-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5602239.png)

![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B5602265.png)
